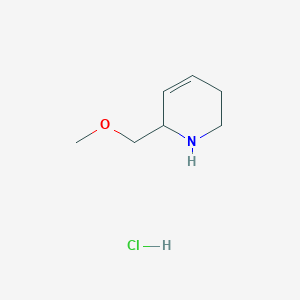

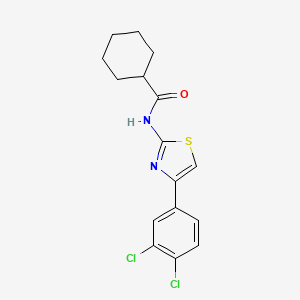

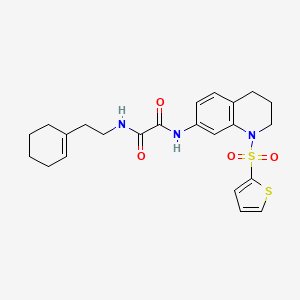

![molecular formula C9H17NO8S B2377997 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid CAS No. 1384430-65-2](/img/structure/B2377997.png)

3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione, also known as 4-[(2-hydroxypropyl)amino]tetrahydro-3-thiophenol 1,1-dioxide, is a chemical compound with the CAS Number: 1218432-84-8 . It has a molecular weight of 209.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO4S/c1-5(9)2-8-6-3-13(11,12)4-7(6)10/h5-10H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular formula of C7H15NO4S and a molecular weight of 209.27 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications

Synthesis and Properties of Ligands Based on Benzo[g]quinoline : This research involves the synthesis of related compounds, detailing the preparation of amino acids, their esterification, and reduction, leading to the development of various ligands and their absorption and emission spectra analysis (Taffarel, Chirayil, & Thummel, 1994).

Lanthanide-Organic Frameworks : A study on lanthanide-organic coordination polymeric networks using oxalate ligands, exploring the construction of three-dimensional architectures and their magnetic properties (Liu et al., 2009).

Biochemical Reactivity of 4-Hydroxynonenal : This paper discusses the reactivity of hydroxy groups in compounds like 4-hydroxynonenal, focusing on their interactions with amino and thiol groups, highlighting the compound's biochemical effects (Schaur, 2003).

Organic Salts from Acidic Compounds and Bis(Benzimidazole) : Research on crystalline organic acid-base adducts using oxalic acid and other acidic components, examining their structure and hydrogen-bonding characteristics (Jin et al., 2014).

Synthesis and Biological Activity of Acylpyruvic Acids : This review covers the synthesis, structure, and diverse chemical transformations of acylpyruvic acids, including their use in the synthesis of pharmacologically active substances (Koz’minykh & Koz’minykh, 2004).

Anti-Inflammatory Properties of 2-(2-(3-Hydroxy-5-oxo-4-phenylthiophen-2(5H)-ylidene)-2-phenylacetamido)propanoic Acid Analogues : The paper describes the synthesis of certain analogues and their screening for anti-inflammatory activity (Reddy, Reddy, & Raju, 2010).

Uncatalyzed Mannich-Type Reaction Synthesis : This research describes the synthesis of a large library of compounds via an uncatalyzed Mannich-type reaction, showcasing the method's scope and limitations (Dotsenko et al., 2014).

Hydrolysis of Carbamates and Carbonates : This study investigates the hydrolysis of alkylcarbamates and aryl esters of 3-hydroxy-thiolane 1,1-dioxide, providing insights into their reactivity (Parkhomenko et al., 1980).

properties

IUPAC Name |

4-(2-hydroxypropylamino)-1,1-dioxothiolan-3-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S.C2H2O4/c1-5(9)2-8-6-3-13(11,12)4-7(6)10;3-1(4)2(5)6/h5-10H,2-4H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBLBCWDWADPDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CS(=O)(=O)CC1O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

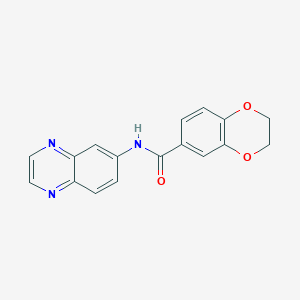

![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)

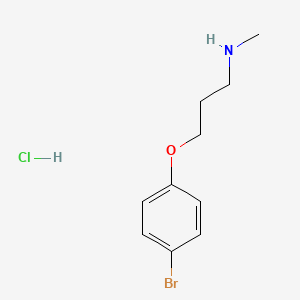

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

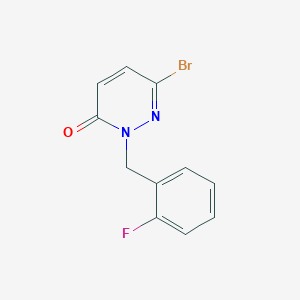

![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)